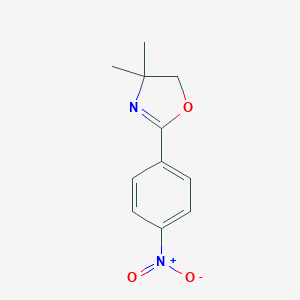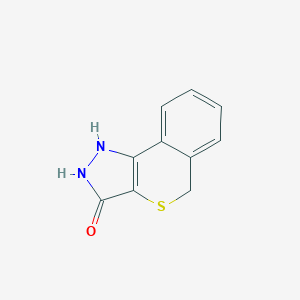
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-
Übersicht
Beschreibung
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-, also known as 2,4-Di-tert-butylphenol or 2,4-DTBP, is a common toxic secondary metabolite produced by various groups of organisms . It has a molecular weight of 278.5050 .
Synthesis Analysis
The compound has been found in the ethyl acetate extract of Bacillus licheniformis, a novel marine bacterium isolated from marine actinomycetes . The extract was purified using column chromatography, and the presence of various antimicrobial compounds was studied by gas chromatography–mass spectrometry (GC–MS) analysis .Molecular Structure Analysis
The molecular structure of Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
In silico docking studies showed that phenol, 2,4-bis (1,1-dimethylethyl)—effectively attaches with the active site of mitochondrial F 1 F 0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous .Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.5050 . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Oxidation and Dimerization Studies
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- is involved in oxidation reactions, leading to dimeric products. This was observed in an insect sterilant where its oxidation product was established as a benzofurobenzofuran derivative (Wong & Jurd, 1984).
2. Synthesis of Mannich Bases
This compound is used in synthesizing Mannich bases related to biologically active o-benzylphenol, indicating potential applications in bioactive compounds (Jurd, 1984).
3. Identification in Plant Extracts
It has been identified in the leaf extract of Mesembryanthemum crystallinum, demonstrating its natural occurrence and potential applications in studying plant biochemistry (Bouftira, Abdelly, & Sfar, 2007).
4. Role in Reproduction of Insects
This compound has shown effects on the reproduction of house flies, Musca domestica L., indicating its potential in pest control research (Chang, Bořkovec, & Demilo, 1980).
5. Bioactivity in Various Organisms
2,4-Di-tert-butylphenol, a related compound, exhibits bioactivities against a wide range of organisms, suggesting its role in ecological and biological studies (Zhao et al., 2020).
6. Magnetic Properties in Mixed Crystals
Studies on mixed crystals containing this compound reveal insights into ferromagnetic intermolecular interactions, contributing to material science and magnetism research (Awaga, Sugano, & Kinoshita, 1986).
7. Anti-inflammatory Activity
New derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity, indicating its potential in pharmaceutical research (Costantino et al., 1993).
8. Effects on Photosynthesis in Plants
Research indicates that certain concentrations of this compound can influence the photosynthetic characteristics of plants, shedding light on its allelopathic effects (Zhang Xin-hui, 2006).
Wirkmechanismus
Target of Action
4,6-DI-TERT-BUTYL-2-METHYLPHENOL, also known as 2,4-Ditert-butyl-6-methylphenol or Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl-, is a phenolic antioxidant . Its primary targets are reactive oxygen species (ROS) and free radicals that can cause oxidative damage .
Mode of Action
This compound acts as an antioxidant by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing them from causing oxidative damage . It also acts as a stabilizer in various substances, preventing peroxide formation .
Biochemical Pathways
The compound is involved in the biochemical pathway of lipid peroxidation inhibition . By neutralizing free radicals, it prevents the oxidation of lipids, which can lead to cell damage .
Pharmacokinetics
It is known to be lipophilic, suggesting that it may be well-absorbed in the body and distributed in lipid-rich tissues .
Result of Action
The primary result of the compound’s action is the prevention of oxidative damage. This can have various downstream effects, including the prevention of cell damage and the promotion of cell health . It has been suggested that a metabolite of this compound may cause lung injury and promote tumors in mice .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, it is stable under heat and light, suggesting that it can maintain its antioxidant activity under a range of conditions . Its efficacy may be influenced by the presence of other substances, such as metals, which can catalyze the oxidation process .
Safety and Hazards
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
2,4-ditert-butyl-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9,16H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZRZBIPCKQDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060667 | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
CAS RN |
616-55-7 | |
| Record name | 2,4-Di-tert-butyl-6-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Di-tert-butyl-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-di-tert-butyl-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DI-TERT-BUTYL-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87K7BRI932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,6-DI-TERT-BUTYL-2-METHYLPHENOL being identified in cactus pear seeds?
A: The identification of 4,6-DI-TERT-BUTYL-2-METHYLPHENOL in cactus pear seeds ( Opuntia ficus indica ) is significant as it contributes to our understanding of the chemical composition of this natural resource. The study by [] investigated the volatile constituents of these seeds and found 4,6-DI-TERT-BUTYL-2-METHYLPHENOL as a major component (21.62%) in the diethyl ether extract. This finding suggests potential applications of this compound or the extract itself in various fields. Further research is needed to explore these potential uses, which may include flavoring agents, fragrances, or even potential biological activities.
Q2: Are there any known applications of 4,6-DI-TERT-BUTYL-2-METHYLPHENOL in chemical synthesis?
A: While the provided abstracts do not mention specific applications of 4,6-DI-TERT-BUTYL-2-METHYLPHENOL in chemical synthesis, its presence as a major component in cactus pear seed extracts [] suggests potential use as a starting material or building block for more complex molecules. Its structure, containing a phenolic ring with bulky tert-butyl substituents, may impart unique reactivity or steric properties valuable in synthetic chemistry. Further research is needed to explore its potential as a reagent or catalyst in synthetic transformations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea](/img/structure/B188963.png)
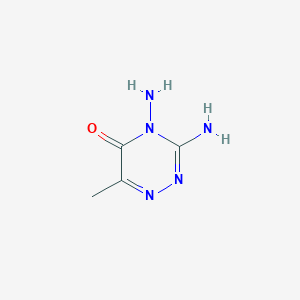
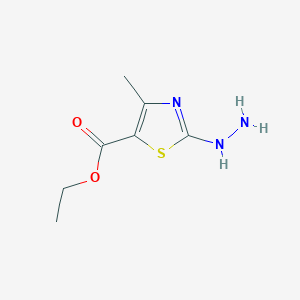
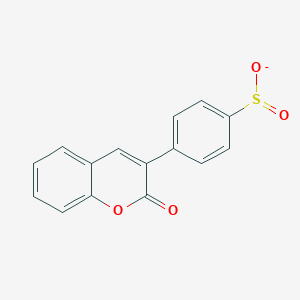
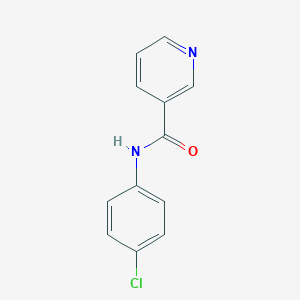

![4-Thiazolidinone, 5-[[4-(dimethylamino)phenyl]methylene]-3-propyl-2-thioxo-](/img/structure/B188977.png)
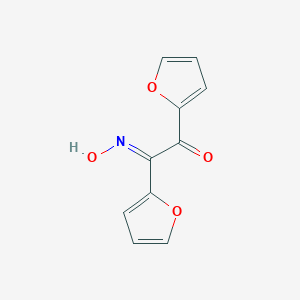

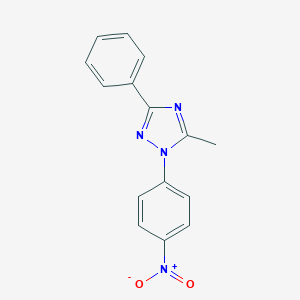
![Ethanone, 1-[5-chloro-2-[[4-(1-methylethyl)phenyl]thio]phenyl]-](/img/structure/B188983.png)
